molecular formula C17H16O5 B14643163 4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 56261-32-6

4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde

Katalognummer: B14643163
CAS-Nummer: 56261-32-6
Molekulargewicht: 300.30 g/mol
InChI-Schlüssel: QYLVHPJBLFLPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three methoxy groups and two aldehyde groups attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the following steps:

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Trimethoxybiphenyl
  • 2′-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Comparison

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

56261-32-6

Molekularformel

C17H16O5

Molekulargewicht

300.30 g/mol

IUPAC-Name

2-(2-formyl-5-methoxyphenyl)-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C17H16O5/c1-20-13-5-4-11(9-18)14(7-13)15-8-17(22-3)16(21-2)6-12(15)10-19/h4-10H,1-3H3

InChI-Schlüssel

QYLVHPJBLFLPNS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C=O)C2=CC(=C(C=C2C=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.